2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amino]-ethanol
Overview
Description
2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amino]-ethanol is a chemical compound with a complex structure that includes a dihydro-benzo[1,4]dioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amino]-ethanol typically involves multiple steps, starting with the formation of the dihydro-benzo[1,4]dioxin core. This can be achieved through a Diels-Alder reaction, followed by subsequent functional group modifications to introduce the amino and hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often using catalysts and specific solvents to control the reaction environment.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the hydroxyl group to a carbonyl group.
Reduction: : Reducing any double or triple bonds present in the molecule.
Substitution: : Replacing one functional group with another, such as converting the amino group to a different amine.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of saturated hydrocarbons or alcohols.
Substitution: : Formation of different amine derivatives or other functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its dihydro-benzo[1,4]dioxin core is particularly useful in the development of new materials and pharmaceuticals.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to naturally occurring compounds makes it a valuable tool in biochemistry.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Its ability to interact with various biological targets can be harnessed to develop new drugs for treating diseases.
Industry
In industry, this compound can be used in the production of dyes, polymers, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amino]-ethanol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific receptors or enzymes, leading to a biological response. The molecular targets and pathways involved would vary based on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanol: : Similar structure but lacks the methylamino group.
2-[2,3-dihydro-1,4-benzodioxin-3-ylmethyl(methyl)amino]ethanol: : Similar but with a different position of the dihydro-benzo[1,4]dioxin moiety.
Uniqueness
The presence of the methylamino group in 2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amino]-ethanol gives it unique chemical properties compared to similar compounds. This group can influence the compound's reactivity and interaction with biological targets, making it distinct in its applications.
Properties
IUPAC Name |
2-[2,3-dihydro-1,4-benzodioxin-3-ylmethyl(methyl)amino]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-13(6-7-14)8-10-9-15-11-4-2-3-5-12(11)16-10/h2-5,10,14H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOABGIIYNJJBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1COC2=CC=CC=C2O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73120-83-9 | |
Record name | Ethanol, 2-(N-(1,4-benzodioxan-2-yl)methyl-N-methyl)amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073120839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC106900 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106900 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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